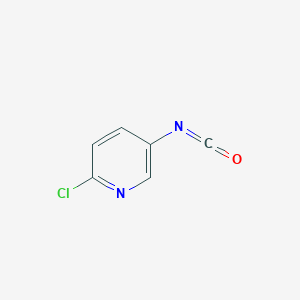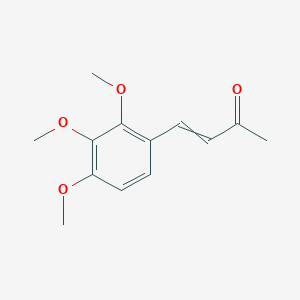
3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- is a chemical compound with the molecular formula C13H16O4. It is also known as curcumin analog 1 (CA1) and has been the subject of scientific research due to its potential therapeutic applications.
Wirkmechanismus
The mechanism of action of 3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- involves the inhibition of various signaling pathways that are involved in the development and progression of cancer and other chronic diseases. The compound has been shown to inhibit the activation of NF-κB, STAT3, and AKT signaling pathways, which are known to promote cancer cell growth and survival. It also induces apoptosis in cancer cells by activating the caspase pathway.
Biochemische Und Physiologische Effekte
3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- has been shown to exhibit various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. It also exhibits anti-oxidant properties by scavenging free radicals and reducing oxidative stress. The compound has been shown to regulate glucose metabolism and improve insulin sensitivity, making it a potential therapeutic agent for the treatment of diabetes.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- in lab experiments include its high purity and stability, which make it easy to handle and store. The compound has also been shown to exhibit low toxicity, making it safe for use in in vitro and in vivo experiments. However, the limitations of using the compound include its low solubility in water, which can make it difficult to use in certain experiments. The compound also requires further optimization to improve its bioavailability and efficacy in vivo.
Zukünftige Richtungen
For the research on 3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- include the development of more efficient synthesis methods to improve its yield and purity. The compound also requires further optimization to improve its bioavailability and efficacy in vivo. Future studies should focus on the mechanism of action of the compound and its potential use in the treatment of various chronic diseases. The compound can also be modified to improve its specificity and selectivity towards cancer cells, making it a potential candidate for targeted therapy.
Synthesemethoden
The synthesis of 3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- involves the condensation of 2,3,4-trimethoxybenzaldehyde with ethyl acetoacetate in the presence of a base catalyst. The resulting product is then subjected to a dehydration reaction to obtain the final product, 3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)-. The synthesis method has been optimized to obtain high yields and purity of the compound.
Wissenschaftliche Forschungsanwendungen
3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- has been the subject of scientific research due to its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and anti-oxidant properties. The compound has been tested in vitro and in vivo for its efficacy against various types of cancer, including breast, prostate, and lung cancer. It has also been studied for its potential use in the treatment of Alzheimer's disease, diabetes, and other chronic diseases.
Eigenschaften
IUPAC Name |
4-(2,3,4-trimethoxyphenyl)but-3-en-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O4/c1-9(14)5-6-10-7-8-11(15-2)13(17-4)12(10)16-3/h5-8H,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDWROTZMPJSYFY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C=CC1=C(C(=C(C=C1)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Buten-2-one, 4-(2,3,4-trimethoxyphenyl)- | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

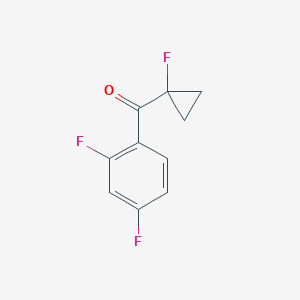
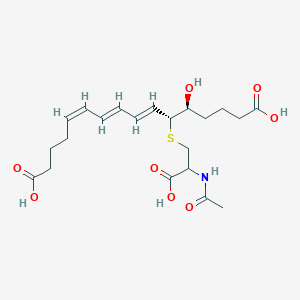
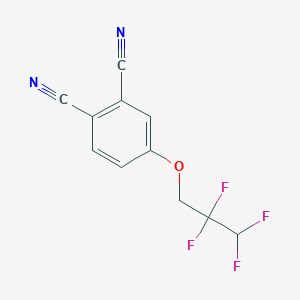
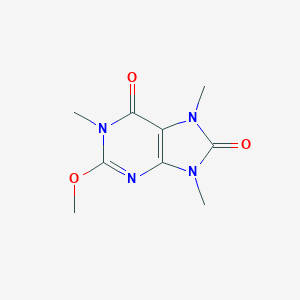
![(7S)-5,6,7,8-Tetrahydro-7-(methoxycarbonyl)-2-methyl-5-oxo-imidazo[1,5-c]pyrimidinium Iodide](/img/structure/B55576.png)
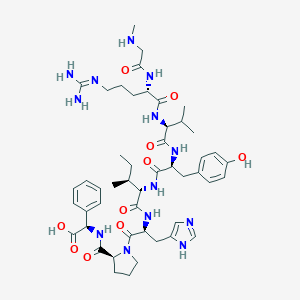
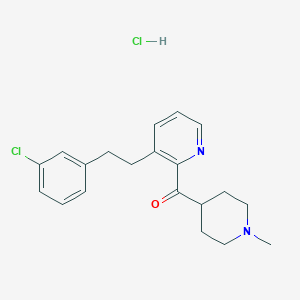

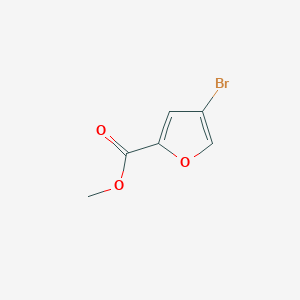
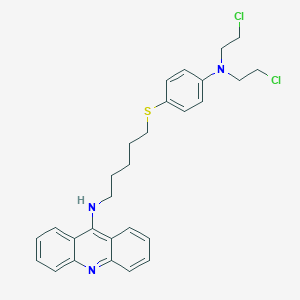
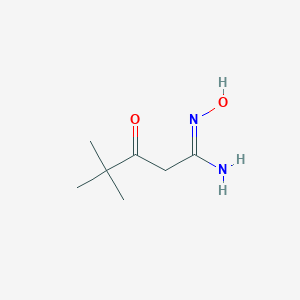
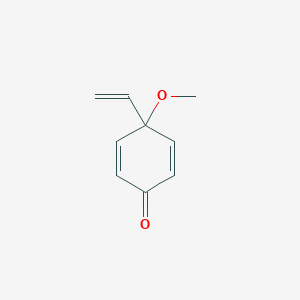
![N-[bis(methylsulfanyl)methylidene]-2,6-dichlorobenzamide](/img/structure/B55591.png)
